molecular formula C8H10FN3O4 B132962 5-Fhmed-cytosine CAS No. 145397-26-8

5-Fhmed-cytosine

Cat. No.: B132962
CAS No.: 145397-26-8
M. Wt: 231.18 g/mol
InChI Key: RJKXXGNCKMQXTH-WDSKDSINSA-N
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Description

Overview of Epigenetic Modifications of Cytosine

In mammals, the most prevalent and well-studied epigenetic modifications occur on the cytosine base. frontiersin.org This process typically happens at CpG sites, where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide in the linear sequence of a DNA strand. encyclopedia.pubfrontiersin.org The primary and most well-known modification is the addition of a methyl group to the 5th carbon of the cytosine ring, forming 5-methylcytosine (B146107) (5mC). bmj.commdpi.com This modification is often associated with gene silencing. encyclopedia.pubnih.gov

The discovery of the Ten-eleven translocation (TET) family of enzymes revealed that 5mC is not a terminal modification but can be further oxidized. wikipedia.orgfrontiersin.org This finding opened the door to a cascade of other modified cytosines:

5-Hydroxymethylcytosine (B124674) (5hmC): Formed by the oxidation of 5mC by TET enzymes. mdpi.comwikipedia.org Unlike 5mC, 5hmC is often associated with active gene expression. epigenie.com

5-Formylcytosine (B1664653) (5fC): Generated by the further oxidation of 5hmC by TET enzymes. taylorandfrancis.comacs.org

5-Carboxylcytosine (5caC): The final oxidation product in this pathway, also catalyzed by TET enzymes. wikipedia.orgactivemotif.com

These oxidized derivatives of 5mC are key intermediates in the process of active DNA demethylation, where a methylated cytosine is ultimately reverted to an unmodified cytosine. taylorandfrancis.comoatext.com This dynamic cycle of methylation and demethylation allows for fine-tuned control of gene expression. frontiersin.orgfrontiersin.org

Historical Context of Discovery and Characterization

The journey to understanding modified cytosine bases has been a long and incremental one, marked by key discoveries that have reshaped our understanding of genetics and epigenetics.

YearDiscovery/CharacterizationKey Researchers/Findings
1925 Discovery of 5-methylcytosine (5mC)Treat Johnson and Robert Coghill identified 5mC in tuberculinic acid, the nucleic acid from the tubercle bacillus. encyclopedia.pub
1948 Confirmation of 5mC in higher eukaryotesRollin Hotchkiss detected 5mC in calf thymus DNA, which was initially met with some skepticism. wikipedia.orgradiopaedia.orgnih.gov
1952 First observation of 5-hydroxymethylcytosine (5hmC)5hmC was first identified in bacteriophages. mdpi.comwikipedia.org
1972 Dubious report of 5hmC in mammalsA report claimed high levels of 5hmC in rat brain and liver, but this finding was not widely accepted. wikipedia.org
1978 Development of methods to study DNA methylationAdrian Bird and Edwin Southern adapted restriction enzymes to differentiate between methylated and unmethylated DNA, accelerating research in the field. bmj.combmj.com
2009 Rediscovery and significance of 5hmC in mammalsTwo independent studies found that 5hmC is abundant in the brains of mice and humans, as well as in embryonic stem cells. The TET enzymes were identified as being responsible for the conversion of 5mC to 5hmC. wikipedia.orgactivemotif.commdpi.com
2011 Identification of 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC)Researchers demonstrated that TET enzymes could further oxidize 5hmC to produce 5fC and 5caC, confirming their existence as endogenous DNA modifications in mouse embryonic stem cells and organs. wikipedia.orgresearchgate.net

These discoveries have been instrumental in building our current understanding of the dynamic nature of the epigenome.

Significance in Epigenetic Regulation and Gene Expression Control

Modified cytosine bases are not merely chemical curiosities; they are fundamental players in the regulation of gene expression and, consequently, in a vast array of biological processes. frontiersin.orgfrontiersin.org

5-Methylcytosine (5mC): Often referred to as the "fifth base" of DNA, 5mC is a key repressive mark. epigenie.com When located in the promoter regions of genes, it is typically associated with transcriptional silencing. frontiersin.orgepigenie.com This can occur by preventing the binding of transcription factors to the DNA or by recruiting proteins that promote a condensed, inactive chromatin state. mdpi.comwikipedia.org DNA methylation is crucial for normal development, X-chromosome inactivation, and the silencing of transposable elements. encyclopedia.pubactivemotif.com

5-Hydroxymethylcytosine (5hmC): In contrast to 5mC, 5hmC is generally associated with active gene transcription. frontiersin.org It is particularly abundant in the central nervous system and embryonic stem cells. wikipedia.orgfrontiersin.org The presence of 5hmC can prevent the binding of proteins that recognize 5mC, thereby creating a more permissive environment for gene expression. epigenie.com It is considered both a stable epigenetic mark in its own right and an intermediate in the DNA demethylation pathway. mdpi.comactivemotif.com

5-Formylcytosine (5fC) and 5-Carboxylcytosine (5caC): These modifications are primarily viewed as transient intermediates in the active demethylation process. taylorandfrancis.com They are recognized and excised by the enzyme Thymine (B56734) DNA Glycosylase (TDG), which then initiates the base excision repair pathway to replace the modified base with an unmodified cytosine. oatext.commdpi.com While their presence is generally low, recent research suggests that 5fC and 5caC may also have their own regulatory functions, such as influencing the rate and fidelity of transcription. wikipedia.orgepigenie.com

The interplay between these different cytosine modifications, and the enzymes that write, erase, and read them, creates a complex regulatory network that is essential for cellular identity and function. frontiersin.org Disruptions in these epigenetic patterns have been linked to various diseases, including cancer. oatext.comabcam.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKXXGNCKMQXTH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](O1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163001
Record name 5-Fhmed-cytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145397-26-8
Record name 5-Fhmed-cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145397268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fhmed-cytosine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-FLUORO-1-((2S,4S)-2-(HYDROXYMETHYL)-1,3-DIOXOLAN-4-YL)PYRIMIDIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Enzymology

Biosynthesis of Modified Cytosine Bases

The biosynthesis of modified cytosines is a multi-step process initiated by methylation and followed by a cascade of oxidation reactions. These modifications are central to the epigenetic landscape of the genome.

The initial and most well-characterized epigenetic modification is the formation of 5-methylcytosine (B146107) (5mC). mdpi.comtaylorandfrancis.com This reaction is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). gosset.aifrontiersin.org These enzymes facilitate the covalent transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the fifth carbon position of the cytosine pyrimidine ring. frontiersin.orgresearchgate.netnih.gov In mammals, this methylation occurs predominantly at CpG dinucleotides, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide. mdpi.comtaylorandfrancis.comwikipedia.org

There are two main classes of functional DNMTs: de novo methyltransferases (DNMT3A and DNMT3B) that establish new methylation patterns, and a maintenance methyltransferase (DNMT1) that copies existing methylation patterns onto the new DNA strand during replication. frontiersin.orgnih.gov This process of methylation is critical for numerous biological functions, including the silencing of retrotransposons, gene expression regulation, genomic imprinting, and X chromosome inactivation. frontiersin.orgnih.govnih.govnih.gov

Once formed, 5-methylcytosine is not a static endpoint but can be further modified by the Ten-Eleven Translocation (TET) family of enzymes. mdpi.comnih.govnih.gov TET enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the successive oxidation of the methyl group on 5mC. nih.govresearchgate.net This oxidative cascade is a key part of active DNA demethylation and generates a series of distinct cytosine derivatives, each with potential epigenetic functions. nih.govresearchgate.net The three members of this enzyme family in mammals—TET1, TET2, and TET3—are all capable of mediating these oxidative reactions. researchgate.netsemanticscholar.org

The first step in the TET-mediated pathway is the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). mdpi.comnih.govnih.govwikipedia.orgacs.orgresearchgate.net This conversion of the methyl group to a hydroxymethyl group transforms 5mC into what is often called the "sixth base" of the genome. mdpi.comnih.gov 5hmC is not merely an intermediate; it is a stable epigenetic mark found abundantly in certain cell types, particularly in neuronal cells of the central nervous system and embryonic stem cells. wikipedia.org The presence of 5hmC can alter the binding of proteins to DNA and is associated with active gene expression. nih.govepigenie.com The discovery of TET enzymes' ability to generate 5hmC provided a crucial link in understanding how DNA methylation could be reversed. nih.gov

The TET enzymes can catalyze further, iterative oxidation of 5-hydroxymethylcytosine. nih.govresearchgate.netresearchgate.netepigenie.com The second oxidation step converts 5hmC into 5-formylcytosine (B1664653) (5fC). nih.govresearchgate.netacs.orgnih.govnih.gov A third oxidation reaction then transforms 5fC into 5-carboxylcytosine (5caC). nih.govresearchgate.netacs.orgnih.govnih.gov Both 5fC and 5caC are present in the genomic DNA of mouse embryonic stem cells and various mouse organs. nih.govnih.gov Unlike 5mC and 5hmC, 5fC and 5caC are generally considered to be transient intermediates in the DNA demethylation pathway, as they are targeted by the cell's DNA repair machinery. researchgate.netnih.gov

Table 1: Key Enzymes in Cytosine Modification

Enzyme FamilySpecific EnzymesFunction
DNA Methyltransferases (DNMTs) DNMT1, DNMT3A, DNMT3BCatalyze the transfer of a methyl group to cytosine, forming 5-methylcytosine (5mC).
Ten-Eleven Translocation (TET) Enzymes TET1, TET2, TET3Catalyze the successive oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).
Thymine-DNA Glycosylase (TDG) TDGRecognizes and excises 5fC and 5caC as part of the Base Excision Repair (BER) pathway to restore unmodified cytosine.

The catalytic activity of TET enzymes is dependent on several co-factors. The core reaction requires the presence of Fe(II) (ferrous iron) and α-ketoglutarate (also known as 2-oxoglutarate) as co-substrates. researchgate.netnih.gov Fe(II) is essential at the enzyme's active site for the oxidative reaction to occur.

Ascorbate (Vitamin C) has been identified as a crucial co-factor that enhances the efficiency of TET enzymes. researchgate.netnih.gov While TET enzymes can perform initial catalytic cycles without ascorbate, their activity can be diminished by side reactions that lead to the oxidation of Fe(II) to the inactive Fe(III) state. nih.govnih.gov Ascorbate promotes the reduction of Fe(III) back to Fe(II), thereby regenerating the active form of the enzyme and sustaining its catalytic activity. nih.govnih.govresearchgate.net This function makes ascorbate a key modulator of the levels of 5hmC and its derivatives in cells. nih.gov

Ten-Eleven Translocation (TET) Enzyme-Mediated Oxidation

DNA Demethylation Mechanisms Involving Modified Cytosine Bases

DNA demethylation, the process of removing a methyl group from 5mC to restore cytosine, is essential for reprogramming the epigenome. This can occur through passive or active mechanisms.

Passive demethylation is a replication-dependent process where the maintenance DNMT1 enzyme fails to methylate the newly synthesized DNA strand, leading to a dilution of the 5mC mark over successive rounds of cell division. frontiersin.orgnih.govoup.com The oxidized forms of 5mC, such as 5hmC, are poor substrates for DNMT1, and their presence can facilitate this passive dilution. frontiersin.org

Active DNA demethylation is a replication-independent process that involves the direct enzymatic removal of the modification. nih.govnih.gov The pathway initiated by TET enzymes is the primary mechanism for active demethylation in mammals. frontiersin.org In this pathway, the TET-generated bases 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) are recognized and excised by the enzyme Thymine-DNA Glycosylase (TDG). acs.orgresearchgate.netnih.gov TDG is a key component of the Base Excision Repair (BER) pathway. frontiersin.orgresearchgate.netnih.gov After TDG removes the modified base, the BER machinery processes the resulting abasic site and inserts an unmodified cytosine, completing the demethylation cycle. frontiersin.orgnih.govresearchgate.net There is also evidence for a novel pathway involving the direct decarboxylation of 5caC to cytosine, which would circumvent the need for the BER pathway. chinesechemsoc.org

Table 2: Overview of Modified Cytosine Bases

Compound NameAbbreviationFormationPrimary Role
5-methylcytosine 5mCMethylation of cytosine by DNMTs.Stable epigenetic mark, generally associated with transcriptional repression.
5-hydroxymethylcytosine 5hmCOxidation of 5mC by TET enzymes.Stable epigenetic mark, often linked to active genes; also an intermediate in demethylation.
5-formylcytosine 5fCOxidation of 5hmC by TET enzymes.Transient intermediate in the active DNA demethylation pathway.
5-carboxylcytosine 5caCOxidation of 5fC by TET enzymes.Transient intermediate in the active DNA demethylation pathway; recognized by TDG/BER.

Passive Demethylation via Replication-Dependent Dilution

Passive demethylation is a process that leads to the gradual loss of DNA methylation marks across successive rounds of cell division. mdpi.com This mechanism is not based on the direct removal of a methyl group but rather on the failure to maintain the methylation pattern on newly synthesized DNA strands during replication. advancedsciencenews.com

Following DNA replication, the parental strand retains its methylation pattern (e.g., 5-methylcytosine or its oxidized derivatives), while the newly synthesized daughter strand is initially unmethylated. The maintenance methyltransferase, DNMT1, typically recognizes these hemi-methylated sites and methylates the new strand, thus preserving the epigenetic mark. mdpi.com

However, the oxidized forms of 5-methylcytosine, particularly 5-hydroxymethylcytosine (5hmC), are poorly recognized by the maintenance machinery. nih.gov The presence of 5hmC on the template strand can inhibit the activity of DNMT1, preventing methylation of the corresponding cytosine on the new strand. nih.govnih.gov This results in a progressive, replication-dependent dilution of the methylation mark, leading to passive demethylation over several cell cycles. mdpi.comnih.gov Studies in mouse preimplantation development have shown that 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) can also be diluted through DNA replication, indicating they can be relatively stable marks that are not immediately removed by active processes. unc.eduresearchgate.net

Active Demethylation via Base Excision Repair Pathway

Active DNA demethylation is a replication-independent process that enzymatically removes and replaces methylated cytosine bases. advancedsciencenews.com This pathway is crucial for dynamic changes in gene expression and cellular differentiation. nih.gov The process is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases, which iteratively oxidize 5-methylcytosine (5mC). mdpi.comadvancedsciencenews.com

The oxidation proceeds in a stepwise manner:

5-methylcytosine (5mC) is oxidized to 5-hydroxymethylcytosine (5hmC).

5hmC is further oxidized to 5-formylcytosine (5fC).

5fC is finally oxidized to 5-carboxylcytosine (5caC). advancedsciencenews.comnih.gov

While 5hmC can be a stable epigenetic mark, 5fC and 5caC are primarily considered intermediates that are targeted for removal by the Base Excision Repair (BER) pathway. nih.govmdpi.com This repair mechanism ultimately replaces the modified base with an unmodified cytosine, completing the demethylation cycle. mdpi.comnih.gov

Thymine-DNA Glycosylase (TDG) is a key enzyme in the active demethylation pathway. nih.gov It is a DNA glycosylase that recognizes and excises 5fC and 5caC from the DNA backbone. nih.govnih.gov TDG cleaves the N-glycosidic bond between the modified base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govnih.gov

Notably, TDG exhibits strong substrate specificity. It efficiently removes 5fC and 5caC but does not act on 5mC or 5hmC. nih.govnih.gov Research has shown that TDG excises 5fC more rapidly than it processes G·T mismatches (its canonical substrate), and it also has substantial activity on 5caC. nih.gov This specificity ensures that only the terminal oxidation products of 5mC are targeted for excision, preventing the inappropriate removal of important epigenetic marks like 5mC and 5hmC. nih.gov The recognition of 5fC and 5caC is facilitated by the way these modifications alter the geometry of the DNA's minor groove, which is detected by TDG. rsc.org

SubstrateTDG Excision ActivityRole in Demethylation Pathway
5-methylcytosine (5mC)NoInitial substrate for TET oxidation
5-hydroxymethylcytosine (5hmC)NoStable intermediate, TET substrate
5-formylcytosine (5fC)HighKey substrate for TDG excision
5-carboxylcytosine (5caC)SubstantialKey substrate for TDG excision
Thymine (B56734) (in G·T mismatch)YesCanonical substrate (repair of deaminated 5mC)

Following the excision of 5fC or 5caC by TDG, the resulting abasic (AP) site is processed by the downstream components of the Base Excision Repair (BER) machinery to restore the integrity of the DNA. nih.govwikipedia.org

The canonical BER pathway proceeds as follows:

AP Site Incision : An AP-endonuclease, primarily APE1, recognizes the abasic site and cleaves the phosphodiester backbone immediately 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) residue.

DNA Synthesis : DNA polymerase β (Pol β) binds to the nicked site. It removes the 5'-dRP residue and inserts a single, unmodified cytosine nucleotide into the gap.

Ligation : The final nick in the DNA backbone is sealed by DNA ligase III (LIG3) in complex with its cofactor XRCC1, completing the repair process and restoring the original DNA sequence with an unmodified cytosine. nih.gov

In some cases, a "long-patch" BER pathway may be utilized, where 2-10 nucleotides are synthesized. nih.gov The coordinated action of this machinery ensures that the epigenetic mark is efficiently and accurately reset from a terminally oxidized methylcytosine to a canonical cytosine. nih.govnih.gov

Related Pyrimidine Metabolism Pathways

De Novo Pyrimidine Synthesis

De novo pyrimidine synthesis is the metabolic pathway that builds pyrimidine nucleotides, the building blocks of DNA and RNA, from simple precursor molecules. microbenotes.com This process is fundamental for cell proliferation and is highly active in rapidly dividing cells. creative-proteomics.com The pathway begins with precursors like bicarbonate, glutamine, and aspartate and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the parent pyrimidine nucleotide. microbenotes.comnih.gov

StepKey EnzymeReactantsProduct
1Carbamoyl Phosphate Synthetase II (CPS II)Glutamine, CO₂, ATPCarbamoyl Phosphate
2Aspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, AspartateCarbamoyl Aspartate
3DihydroorotaseCarbamoyl AspartateDihydroorotate
4Dihydroorotate Dehydrogenase (DHODH)DihydroorotateOrotate
5Orotate Phosphoribosyltransferase (OPRT)Orotate, PRPPOrotidine 5'-Monophosphate (OMP)
6OMP DecarboxylaseOMPUridine 5'-Monophosphate (UMP)

From UMP, other pyrimidine nucleotides are synthesized. UMP is phosphorylated to uridine triphosphate (UTP), which can then be aminated by CTP synthase to form cytidine triphosphate (CTP). researchgate.netyoutube.com CTP is the direct precursor for the incorporation of cytosine into DNA and RNA. The de novo pathway is tightly regulated, primarily at the first committed step catalyzed by CPS II, which is subject to feedback inhibition by UTP, ensuring that pyrimidine production matches cellular demand. creative-proteomics.com

Salvage Pathways for Cytosine

In addition to de novo synthesis, cells can recycle pyrimidine bases and nucleosides from the degradation of DNA and RNA through salvage pathways. wikipedia.org These pathways conserve energy by reusing pre-formed components. youtube.com

For cytosine, the salvage pathway is less direct than for other bases. researchgate.net Free cytosine can be converted to uracil (B121893) via deamination. youtube.com However, the primary route for salvaging cytosine involves the nucleoside cytidine.

Phosphorylation : Cytidine can be directly phosphorylated by uridine-cytidine kinase to form cytidine monophosphate (CMP). wikipedia.org

Deamination : Alternatively, cytidine can be deaminated by cytidine deaminase to form uridine, which then enters the uracil salvage pathway to be converted to UMP. wikipedia.org

Once CMP is formed, it can be successively phosphorylated to CDP and then CTP, making it available for nucleic acid synthesis. wikipedia.org While salvage pathways are efficient for uracil, thymine, and their corresponding nucleosides, a direct pathway to salvage the free base cytosine by converting it to CMP via a phosphoribosyltransferase has not been identified in humans. researchgate.net

Cytosine Catabolism and Degradation

The catabolism of modified cytosine bases, particularly the oxidized derivatives of 5-methylcytosine (5mC), is a critical process in epigenetic regulation and DNA repair. While the compound "5-Fhmed-cytosine" is not found in the scientific literature, the degradation pathways of closely related, and biologically significant, oxidized methylcytosines have been extensively studied. These pathways primarily involve the ten-eleven translocation (TET) family of enzymes and the base excision repair (BER) machinery.

The enzymatic oxidation of 5mC by TET enzymes generates a series of intermediates: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). researchgate.netnih.govnih.govnih.gov While 5hmC can be a stable epigenetic mark, 5fC and 5caC are generally considered transient intermediates that are actively removed from the genome. nih.gov

The primary pathway for the removal of 5fC and 5caC is initiated by thymine-DNA glycosylase (TDG). researchgate.net TDG recognizes and excises these modified bases, creating an apurinic/apyrimidinic (AP) site. This action is a crucial step in the active DNA demethylation process. Following the creation of the AP site, the BER pathway completes the repair process, ultimately leading to the reinsertion of an unmodified cytosine.

In addition to enzymatic degradation, some modified cytosines can undergo spontaneous deamination. For instance, 5-hydroxymethylcytosine can be deaminated to 5-hydroxymethyluracil (5hmU). nih.govresearchgate.net This deamination product can then be targeted by various DNA glycosylases for removal and repair.

The table below summarizes the key enzymes involved in the catabolism and degradation of oxidized 5-methylcytosine derivatives.

Enzyme FamilySpecific Enzyme(s)Substrate(s)Product(s) of a single enzymatic step
Ten-eleven translocation (TET)TET1, TET2, TET35-methylcytosine (5mC)5-hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine (5hmC)5-formylcytosine (5fC)
5-formylcytosine (5fC)5-carboxylcytosine (5caC)
DNA GlycosylasesThymine-DNA glycosylase (TDG)5-formylcytosine (5fC), 5-carboxylcytosine (5caC)Apurinic/apyrimidinic (AP) site
Nei-like (NEIL) DNA glycosylasesOxidized pyrimidinesApurinic/apyrimidinic (AP) site
Uracil-DNA glycosylase (UDG)Uracil, 5-hydroxymethyluracil (5hmU)Apurinic/apyrimidinic (AP) site

It is important to note that some bacterial cytosine methyltransferases have been shown to convert 5-methylcytosine directly to thymine, which can lead to C-to-T transition mutations if not repaired. nih.gov

Biological Functions and Regulatory Roles

Regulation of Gene Expression

The presence of 5hmC and its derivatives in the genome is a critical layer of epigenetic control, influencing whether genes are turned on or off. This regulation is achieved through several interconnected mechanisms, from directly impacting transcription to altering the local chromatin environment.

5hmC has a demonstrated dual function in regulating transcription, capable of contributing to both the activation and repression of genes depending on its genomic context. nih.gov Genome-wide analyses in mouse embryonic stem cells show that 5hmC is enriched within the gene bodies of actively transcribed genes, suggesting a role in promoting gene expression. nih.govmedchemexpress.com Its levels are often positively correlated with the intensity of RNA expression. plos.org Conversely, 5hmC is also found at the promoters of transcriptionally inactive or lowly expressed genes, including those repressed by Polycomb Repressive Complex 2 (PRC2), indicating it can also function as a repressive mark. nih.gov

This dual role is partly explained by its function as an intermediate in DNA demethylation. The removal of the repressive 5mC mark via oxidation to 5hmC and subsequently to 5fC/5caC can lead to transcriptional activation. nih.gov Furthermore, research has identified 5fC as a potential activating epigenetic switch that helps initiate gene expression during early embryonic development. news-medical.net The conversion of 5mC to 5hmC can also facilitate passive, replication-dependent demethylation because the maintenance DNA methyltransferase machinery does not efficiently recognize 5hmC. nih.govnih.gov However, 5hmC can also act as a stable, bona fide epigenetic mark, regulating gene expression independently of the full demethylation pathway. nih.gov

The modification of cytosine bases within transcription factor binding sites can significantly alter the binding affinity of these regulatory proteins. While DNA methylation (5mC) is often associated with preventing the binding of transcription factors, its oxidation to 5hmC can have varied effects. frontiersin.org

The presence of 5hmC can facilitate the binding of specific proteins. For example, the protein MeCP2, which is abundant in the brain, can bind to 5hmC to promote gene expression. plos.org In differentiating mouse cells, the oxidation of 5mC to 5hmC by TET enzymes at certain enhancers was found to facilitate chromatin opening, a process that may stabilize the binding of the pioneer transcription factor MEIS1 to these regions. nih.gov Conversely, for other transcription factors, the presence of 5hmC may still inhibit binding, similar to 5mC. The specific outcome depends on the structural interplay between the modified cytosine and the DNA-binding domain of the particular transcription factor. biorxiv.org

The state of DNA, whether tightly compacted (heterochromatin) or accessible (euchromatin), is a key determinant of gene activity and is heavily influenced by epigenetic marks. 5hmC is strongly associated with an open and transcriptionally permissive chromatin state. bio-rad.com Its presence in gene promoter regions is often linked to euchromatin. bio-rad.com

There is a significant interplay between 5hmC and histone modifications, which are chemical tags on the histone proteins that package DNA. TET enzymes themselves can associate with chromatin remodeling complexes and are linked to H3K4me3, a histone mark indicative of transcriptionally active chromatin. oatext.com Studies have shown that perturbing 5mC and 5hmC levels can directly impact histone marks; for instance, inhibiting DNA methylation led to an increase in H3K4 monomethylation, a characteristic feature of active or "primed" enhancers. nih.gov This demonstrates a synergistic relationship where TET-mediated oxidation of 5mC not only removes a repressive mark but also promotes a local chromatin environment, including histone modifications, that is conducive to gene expression. oatext.comnih.gov

Roles in Cellular Differentiation and Development

The dynamic regulation of the epigenome is fundamental to the orchestration of development, from the first cell divisions of an embryo to the specification of diverse cell lineages. 5hmC and the TET enzymes are central players in the major waves of epigenetic reprogramming that occur during these critical periods. nih.govfrontiersin.orgmdpi.com

Table 2: Genomic Distribution of 5-hydroxymethylcytosine (B124674) (5hmC) and Correlation with Gene Expression
Genomic Region5hmC Enrichment LevelCorrelation with Gene ExpressionSource
Promoters (Inactive/Low Expression) EnrichedNegative (Repressive Mark) nih.gov
Promoters (Active Expression) Generally Lower than Gene BodiesPositive (Associated with Open Chromatin) nih.govbio-rad.com
Gene Bodies EnrichedPositive nih.govmedchemexpress.complos.org
Enhancers EnrichedPositive (Associated with Enhancer Activation) medchemexpress.comnih.gov
Mitochondrial & Ribosomal Genes Low / No EnrichmentNo Correlation (Despite Active Transcription) plos.org
Sex Chromosomes Mostly DepletedGenerally Repressed (Except for specific genes like Xist) plos.org

Following fertilization, the epigenome undergoes a massive and rapid transformation to establish totipotency, the ability to form every cell type in an organism. frontiersin.orgharvard.edu A key event in this process is the extensive demethylation of the paternal genome in the zygote. frontiersin.org This active demethylation is initiated by the TET3 enzyme, which catalyzes the conversion of 5mC to 5hmC in the paternal pronucleus. wikipedia.orgfrontiersin.org This wave of oxidation is critical for activating genes essential for pluripotency and further embryonic development. frontiersin.org

The levels of 5fC, the subsequent oxidation product, also increase dramatically at the start of zygotic gene activation, a key step when many embryonic genes are switched on for the first time. news-medical.net This suggests that the entire oxidative pathway is crucial for kick-starting the developmental program. news-medical.net This reprogramming is not limited to the paternal genome, as the maternal genome also undergoes partial active demethylation mediated by TET3. frontiersin.org These dynamic changes in 5mC, 5hmC, and 5fC are essential for erasing the epigenetic memory of the gametes and establishing a new program for the developing embryo. harvard.edunih.gov

A second major wave of genome-wide DNA demethylation occurs during the development of primordial germ cells (PGCs), the precursors to sperm and eggs. researchgate.netnih.gov This process is vital for erasing genomic imprints and resetting the epigenome to ensure totipotency for the next generation. researchgate.netsci-hub.se

During PGC development, around embryonic day 9.5 to 11.5 in mice, the enzymes TET1 and TET2 are highly expressed. sci-hub.se This coincides with a progressive, genome-scale reduction in 5mC levels and a concurrent global enrichment of 5hmC. nih.govsci-hub.se This strongly indicates that the erasure of methylation in PGCs occurs through the conversion of 5mC to 5hmC. researchgate.netsci-hub.se Interestingly, during this period, 5hmC becomes distinctly localized to DAPI-dense chromocenters, which are regions of condensed chromatin. nih.govsci-hub.se Following its peak, the enriched 5hmC is progressively lost, likely through a replication-coupled dilution mechanism as the PGCs proliferate. researchgate.net While the initial phase of demethylation may involve other mechanisms, TET enzymes and 5hmC play a crucial locus-specific role in shaping the PGC epigenome for future gamete formation. nih.gov

Neurogenesis and Neuronal Function

The central nervous system (CNS) exhibits particularly high levels of 5-methylcytosine (B146107) (5mC) oxidation products, suggesting a critical role for these modifications in neural development and function. frontiersin.orgnih.gov While much of the research has focused on 5-hydroxymethylcytosine (5hmC), the precursor to 5fC, the dynamic presence of these modifications is integral to neurogenesis.

Levels of 5hmC, and by extension 5fC, increase as neural progenitor cells differentiate into mature neurons. frontiersin.org This accumulation is not merely a transient step in demethylation but points towards a stable role for these marks in the epigenetic regulation of genes essential for neuronal function. frontiersin.orgfrontiersin.org Studies in mouse models have shown that the dynamics of these cytosine modifications are crucial for proper brain development, including the differentiation of embryonic stem cells into neurons and the maturation of astrocytes. nih.govcardiosomatics.ru The enrichment of 5fC's precursor, 5hmC, in gene bodies is associated with the regulation of gene expression linked to neurodegenerative diseases and the maintenance of adult CNS function. frontiersin.org Specifically, in post-mitotic neurons, the presence of these marks can influence the binding of key regulatory proteins, thereby modulating gene expression programs necessary for neuronal activity and survival. frontiersin.orgfrontiersin.org

Further research highlights the importance of factors that regulate neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF), which stimulates the process in the hippocampus. mdpi.com The intricate control of gene expression required for these processes involves epigenetic modifications, where 5fC and its related compounds likely play a key part in orchestrating the precise temporal and spatial gene activation needed for neuronal development and function. the-scientist.comfrontiersin.org

Maintenance of Cell Identity and Phenotypes

Epigenetic modifications are fundamental to establishing and maintaining cellular identity. 5fC has emerged as a key player in this process, helping cells preserve their specific phenotypes. acs.orgresearchgate.net Research indicates that 5fC levels are stable within cells and exhibit tissue-specific distribution patterns, suggesting a deliberate biological role rather than being a mere transient intermediate in DNA demethylation. acs.orgbiorxiv.org

Genome-wide profiling has revealed that 5fC is enriched at active developmental enhancers in a tissue-specific manner. nih.gov This strategic placement suggests a role in priming genes for expression, which is crucial for defining the function and identity of different cell types. For instance, in mouse embryonic stem cells (ESCs), 5fC is found at the CpG islands of active gene promoters. nih.gov The distribution of 5fC and its precursor, 5hmC, is highly dynamic during cell differentiation across all germ layers, with enrichment in genes that define the identity of the specific cell type. nih.govmdpi.com

The mechanism by which 5fC helps maintain cell identity is linked to its ability to influence chromatin structure. It has been shown to contribute to the positioning of nucleosomes, which is a critical aspect of chromatin organization and gene regulation. biorxiv.org This is partly achieved through the formation of reversible covalent bonds (Schiff bases) between the formyl group of 5fC and histone proteins. biorxiv.org This interaction can help establish and reinforce the specific chromatin architecture that defines a cell's identity and function. biorxiv.org

Contribution to Genome Stability and Integrity

The presence of modified bases in the genome can have significant implications for its stability. 5fC is involved in a delicate balance between epigenetic regulation and the potential for introducing genetic alterations.

Protection Against Mutagenesis and Mutation Frequency

The role of 5fC in mutagenesis is complex. On one hand, as an intermediate in the active DNA demethylation pathway, its successful processing and replacement by an unmodified cytosine is a crucial DNA repair mechanism that protects the genome. epigentek.comnih.gov This process is primarily mediated by Thymine (B56734) DNA Glycosylase (TDG), which excises 5fC, followed by base excision repair (BER). epigentek.comnih.gov

However, if not properly repaired, 5fC itself can be mutagenic. Studies using shuttle vectors in mammalian cells have shown that 5fC can induce mutations, although at a low frequency. nih.gov The mutation spectrum is broad, including targeted conversions of 5fC to Guanine (B1146940) (G), Adenine (A), or Thymine (T), as well as untargeted mutations in surrounding sequences. nih.gov Other studies in E. coli have also demonstrated that 5fC is slightly mutagenic, primarily causing C→T transitions. researchgate.net The formation of DNA-protein cross-links (DPCs) at 5fC sites can also lead to mutations, including C→T transitions and deletions, when bypassed by the replication machinery. nih.gov

Table 1: Mutagenicity of 5-formylcytosine (B1664653) (5fC) in Different Systems

SystemMutation FrequencyPrimary Mutation TypeReference
Mammalian COS-7 cells0.03-0.28%5-fC→G, 5-fC→A, 5-fC→T, untargeted nih.gov
E. coli0.17-1.12% (for oxidized derivatives)C→T transition researchgate.net
Human HEK293T cells (5fC-peptide cross-link)11-16% (progeny plasmids)C→T transition (6.7%), deletions, C→G transversions nih.gov

Therefore, while the pathway involving 5fC is a protective demethylation mechanism, the compound itself poses a mutagenic threat if not efficiently processed by the cell's repair machinery. nih.gov

Influence on DNA Replication Fidelity

The presence of 5fC in the DNA template can interfere with the fidelity of DNA replication. Research has shown that 5fC can act as a weak block to DNA replication in mammalian cells. nih.gov More significant blockage occurs when 5fC forms DNA-protein cross-links (DPCs), for example with histone proteins. nih.govresearchgate.net These large adducts can completely stall the replication machinery. nih.gov

However, these DPCs can be proteolytically degraded into smaller DNA-peptide cross-links (DpCs). nih.govacs.org Unlike the full-size DPCs, these smaller lesions can often be bypassed by specialized translesion synthesis (TLS) DNA polymerases, such as human polymerase η (hPolη) and κ. nih.govacs.org This bypass, however, can be error-prone. researchgate.net The fidelity of this bypass is highly dependent on the local DNA sequence context surrounding the 5fC lesion. acs.org For instance, replication of 5fC-DpCs can result in a significant frequency of mutations, predominantly C→T transitions, but also semi-targeted mutations at the base immediately 3' to the lesion. nih.govnih.gov This indicates that while the cell has mechanisms to replicate past these lesions to avoid replication fork collapse, it comes at the cost of reduced replication fidelity. researchgate.net

Response to Oxidative Stress and DNA Damage

5fC plays a dual role in the context of oxidative stress and DNA damage. It is not only generated enzymatically by TET proteins but can also be formed non-enzymatically through the oxidation of 5-methylcytosine by reactive oxygen species (ROS). imrpress.comelifesciences.orgbiorxiv.org Increased oxidative stress, a condition where ROS production overwhelms a cell's antioxidant defenses, can thus lead to an accumulation of 5fC. imrpress.comresearchgate.net

Once formed, 5fC can be recognized by the cell as DNA damage. elifesciences.orgbiorxiv.orgbiorxiv.orgbiorxiv.org The base excision repair pathway, initiated by the enzyme TDG, is responsible for removing 5fC, highlighting its perception as a lesion that needs to be corrected to maintain genome integrity. nih.gov Therefore, 5fC and its precursor 5hmC can serve as epigenetic markers of DNA damage sites, accumulating at damage foci and colocalizing with major DNA damage response proteins. nih.gov The TET enzymes that produce 5fC are themselves essential for ensuring genome integrity, as their deficiency can lead to chromosomal segregation defects, especially under replication stress. nih.gov

This positions 5fC at the crossroads of epigenetic regulation and DNA damage response, where it can be both a consequence of oxidative damage and a signal for initiating repair to protect the genome. nih.gov

Compound Names

Table 2: List of Chemical Compounds Mentioned

AbbreviationFull Name
5-Fhmed-cytosine / 5fC5-Formyl-2'-deoxycytidine / 5-formylcytosine
5mC5-methylcytosine
5hmC5-hydroxymethylcytosine
5caC5-carboxylcytosine
GGuanine
AAdenine
TThymine
CCytosine

Detection, Quantification, and Mapping Methodologies

Global Quantification Approaches

Mass Spectrometry-Based Techniques (e.g., HPLC-MS/MS, LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the global quantification of modified nucleosides, including 5fC. smw.ch This approach typically involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. smw.ch The high resolution of chromatographic separation combined with the precise mass-to-charge ratio detection allows for accurate identification and quantification. smw.ch

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for the absolute quantification of DNA modifications. creativebiomart.net Various iterations of this technique, such as online trapping/capillary hydrophilic-interaction liquid chromatography (cHILIC)/in-source fragmentation/tandem mass spectrometry, have been developed to enhance performance. colab.ws Isotope dilution LC-MS/MS, which uses stable isotope-labeled internal standards, further improves accuracy and precision. nih.gov

Chemical derivatization can be employed to enhance the detection sensitivity of rare modified nucleosides like 5fC. rhhz.net For instance, derivatization with reagents like Girard's reagent T can significantly improve the ionization efficiency and detection limits of formylated nucleosides. researchgate.netnih.gov This approach has been shown to increase detection sensitivities by tens to hundreds of folds. rhhz.net

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings/NotesReference
LC-MS/MS5-formyl-2'-deoxycytidine (5fdC)0.2 pg0.66 pgMethod developed for simultaneous quantification of four modified cytosine bases. nih.gov
LC-MS/MS with Derivatization5-formyl-2'-deoxycytidine (5fdC)0.11 fmolNot SpecifiedChemical derivatization significantly increased detection sensitivity. Showed depletion of 5fdC in human colorectal cancer tissues. acs.orgoup.com
LC-MS/MS5-formyl-2'-deoxycytidine (5fdC)Not SpecifiedNot SpecifiedLevels in HEK293T cells overexpressing Tet1 were 76 modifications per 10^6 nucleosides. biorxiv.org
LC-MS/MS5-formyl-2'-deoxycytosine (5-FdC)Not SpecifiedNot SpecifiedDetected in rat kidney tissue. nih.gov
LC-MS/MS with Derivatization5-formyl-2'-deoxyuridine (5-foU)3-4 fmolNot Specified~20-fold better sensitivity than direct analysis. 5-foU is structurally related to 5fC. researchgate.net

Colorimetric Assays

Colorimetric assays offer a convenient and high-throughput method for estimating the global levels of 5fC. These assays are typically available as commercial kits and work on an ELISA-like principle. In this format, DNA is bound to strip wells, and a specific antibody that recognizes 5fC is then added. A secondary antibody conjugated to an enzyme provides a colorimetric signal that is proportional to the amount of 5fC in the sample.

These kits are designed for ease of use, with procedures that can often be completed in a few hours. They generally exhibit high specificity for 5fC, with minimal cross-reactivity to other cytosine modifications like 5-methylcytosine (B146107) (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), or 5-carboxylcytosine (5caC). The detection limits of these assays can be in the low picogram range, making them suitable for quantifying 5fC from a variety of biological sources, including cultured cells and tissues. neb.com

Assay FeatureDescriptionReference
PrincipleELISA-like format using a specific anti-5-fC antibody. neb.com
Procedure TimeApproximately 3 hours and 45 minutes. neb.com
SensitivityDetection limit as low as 1 pg of 5-fC. neb.com
SpecificityHigh specificity for 5-fC with no significant cross-reactivity to C, 5mC, 5hmC, or 5caC. neb.com
Sample TypeSuitable for DNA from various sources including cells, tissues, and body fluids. neb.com

Single-Base Resolution Mapping Techniques

To understand the precise genomic location and functional context of 5fC, single-base resolution mapping techniques are required. These methods allow researchers to pinpoint the exact sites of modification across the genome.

Bisulfite-Based Sequencing Methods

Bisulfite sequencing is a cornerstone for DNA methylation analysis. However, standard bisulfite treatment cannot distinguish between 5mC and 5hmC. researcher.life To overcome this, specific modifications of the bisulfite protocol have been developed.

Oxidative bisulfite sequencing (oxBS-seq) is a technique that allows for the quantitative mapping of 5mC and 5hmC at single-base resolution. nih.gov The method involves a key chemical oxidation step prior to bisulfite treatment. colab.wsmdpi.com A selective oxidant, such as potassium perruthenate (KRuO₄), oxidizes 5hmC to 5fC. nih.gov

During the subsequent bisulfite treatment, both unmodified cytosine and the newly formed 5fC are converted to uracil (B121893) (which is read as thymine (B56734) during sequencing), while 5mC remains as cytosine. colab.wsmdpi.comnih.gov By comparing the results of an oxBS-seq experiment (which identifies only 5mC) with a parallel standard bisulfite sequencing experiment (which identifies both 5mC and 5hmC), the locations and levels of 5hmC can be inferred by subtraction. nih.govmdpi.com This technique provides a direct, positive readout of 5mC. nih.gov

Tet-assisted bisulfite sequencing (TAB-seq) is an enzymatic method that provides a direct map of 5hmC at single-base resolution. activemotif.com The workflow begins with the protection of 5hmC residues by glucosylation using β-glucosyltransferase (βGT). mdpi.com Following this, a Ten-eleven translocation (TET) enzyme is used to oxidize 5mC to 5caC. mdpi.comactivemotif.com

Subsequent bisulfite treatment converts unmodified cytosine and the enzymatically generated 5caC to uracil, while the glucosylated 5hmC (5ghmC) is resistant and remains as cytosine. researchgate.netnih.gov This allows for the direct identification of 5hmC sites through sequencing. activemotif.com

FeatureOxidative Bisulfite Sequencing (oxBS-seq)Tet-Assisted Bisulfite Sequencing (TAB-seq)Reference
PrincipleChemical oxidation of 5hmC to 5fC, followed by bisulfite conversion. 5mC is protected.Enzymatic protection (glucosylation) of 5hmC, followed by TET-mediated oxidation of 5mC to 5caC and then bisulfite conversion. colab.wsmdpi.comnih.gov
ReadoutIndirect detection of 5hmC by subtracting oxBS-seq (5mC only) data from BS-seq (5mC+5hmC) data.Direct detection of 5hmC. mdpi.com
ResolutionSingle-base.Single-base. colab.wsnih.govactivemotif.com
AdvantagesDoes not require highly active TET enzymes, which can be expensive. Provides a direct readout of 5mC.Provides a direct, positive readout of 5hmC, avoiding subtractive analysis and compounding errors. colab.ws
DisadvantagesRequires two separate sequencing experiments and subtractive analysis, which can compound errors. The chemical oxidation step can cause some DNA degradation.Relies on the high efficiency of both the glucosylation and TET oxidation steps. Incomplete reactions can lead to false positives or negatives. TET enzymes can be expensive. nih.gov
Standard Bisulfite Sequencing and its Limitations

Standard bisulfite sequencing has been a cornerstone for DNA methylation analysis. The process involves treating DNA with sodium bisulfite, which deaminates unmethylated cytosine (C) into uracil (U), while 5-methylcytosine (5mC) remains largely unaffected. During subsequent PCR amplification, uracil is read as thymine (T), allowing for the identification of methylated sites by comparing the treated sequence to the original.

However, a significant limitation of this method is its inability to distinguish between 5mC and 5hmC. nih.govactivemotif.comresearchgate.netportlandpress.com Both 5mC and 5hmC are resistant to bisulfite-induced deamination and are consequently read as cytosine during sequencing. researchgate.netportlandpress.com This means that standard whole-genome bisulfite sequencing (WGBS) provides a combined profile of both 5mC and 5hmC, masking the true identity of the modification at any given locus. nih.govresearchgate.net Furthermore, the harsh chemical treatment involved in bisulfite conversion causes significant DNA degradation and fragmentation, leading to DNA loss and sequencing biases. ox.ac.ukfrance-genomique.orgbioke.com This damage can result in lower mapping efficiency and reduced sequence complexity. bmbreports.org

To specifically identify 5hmC, standard bisulfite sequencing must be paired with other techniques, such as oxidative bisulfite sequencing (oxBS-seq), where 5hmC is first oxidized to 5-formylcytosine (B1664653) (5fC), a base that is susceptible to bisulfite deamination. activemotif.commdpi.com By comparing the results of oxBS-seq (which maps only 5mC) with standard BS-seq (which maps 5mC + 5hmC), the locations of 5hmC can be inferred through subtraction. nih.govmdpi.com This subtraction process, however, can introduce errors and requires high sequencing depth for accurate quantification. nih.govnih.gov

Bisulfite-Free Sequencing Methods

To overcome the limitations of bisulfite treatment, several methods have been developed that avoid its use, offering less DNA damage and more direct detection of cytosine modifications.

TET-Assisted Pyridine (B92270) Borane (B79455) Sequencing (TAPS, TAPSβ)

TET-Assisted Pyridine Borane Sequencing (TAPS) is a bisulfite-free method for the direct, base-resolution sequencing of 5mC and 5hmC. ox.ac.uknih.gov The TAPS workflow involves two main chemical steps:

TET Oxidation: The Ten-eleven translocation (TET) enzyme is used to oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC). ox.ac.ukresearchgate.net

Pyridine Borane Reduction: 5caC is then selectively reduced to dihydrouracil (B119008) (DHU) by pyridine borane. ox.ac.uknih.gov

During subsequent PCR, DHU is read as thymine (T). Unmodified cytosines are not affected by this process and are read as cytosine. This results in a C-to-T conversion specifically at the original sites of 5mC and 5hmC. ox.ac.ukbmbreports.org TAPS is a nondestructive method that preserves DNA integrity, leading to higher mapping rates (around 90% compared to ~70% for WGBS) and improved sequence quality. bmbreports.orgnih.govnih.gov

A variation of this method, known as TAPSβ , allows for the specific sequencing of 5mC alone. activemotif.comnih.gov In TAPSβ, the DNA is first treated with β-glucosyltransferase (βGT), which attaches a glucose molecule to 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC). bmbreports.orgresearchgate.net This glucosylation protects 5hmC from oxidation by the TET enzyme. bmbreports.orgnih.govresearchgate.net Consequently, only 5mC is oxidized to 5caC and converted to T, while 5hmC remains as C. nih.govresearchgate.net By comparing TAPS and TAPSβ results, the specific locations of both 5mC and 5hmC can be determined without relying on subtraction from a bisulfite-based method.

APOBEC-Coupled Epigenetic Sequencing (ACE-seq)

APOBEC-Coupled Epigenetic Sequencing (ACE-seq) is a bisulfite-free enzymatic method designed for the specific, base-resolution mapping of 5hmC. nih.govpacb.com This technique leverages the differential activity of the AID/APOBEC family of DNA deaminases on various cytosine modifications. bmbreports.org The ACE-seq protocol proceeds as follows:

Glucosylation: 5hmC bases in the DNA are protected by enzymatic glucosylation using T4-β-glucosyltransferase (T4-βGT), which converts them to 5ghmC. neb.comneb.com

Enzymatic Deamination: The APOBEC3A enzyme is then used to deaminate unprotected cytosine and 5-methylcytosine into uracil and thymine, respectively. neb.comneb.com The glucosylated 5hmC is highly resistant to this deamination. nih.gov

Sequencing: During sequencing, the original 5hmC sites are read as cytosine, while unmodified cytosine and 5mC sites are read as thymine. neb.comnih.gov

ACE-seq is a non-destructive method that can be performed with significantly less DNA input—as little as 1,000-fold less than conventional methods. nih.govpacb.com A potential drawback is that the conversion of unmodified cytosine to thymine can lead to reduced sequence complexity. bmbreports.org

Enzymatic Methyl-seq (EM-seq)

Enzymatic Methyl-seq (EM-seq) is another alternative to bisulfite sequencing that uses a series of enzymatic reactions to differentiate cytosine modifications. france-genomique.orgbioke.comwikipedia.org The method identifies both 5mC and 5hmC. nih.govwikipedia.org The core workflow is:

Protection of 5mC and 5hmC: A Ten-eleven translocation 2 (TET2) enzyme first oxidizes 5mC to more stable forms like 5-carboxylcytosine (5caC). neb.comwikipedia.org At the same time, T4 Phage β-glucosyltransferase (T4-βGT) protects 5hmC by converting it to 5-glucosyl-hydroxymethylcytosine (5ghmC). france-genomique.orgnih.gov These modifications make both original 5mC and 5hmC sites resistant to the subsequent deamination step. bioke.com

Deamination of Unmodified Cytosine: The APOBEC3A enzyme deaminates the remaining unmodified cytosines, converting them to uracils. france-genomique.orgnih.gov

PCR and Sequencing: During PCR amplification, the uracils are read as thymines, while the protected 5mC and 5hmC sites are read as cytosines. wikipedia.org

EM-seq avoids the DNA damage associated with bisulfite treatment, resulting in higher quality sequencing libraries with greater complexity, more uniform GC coverage, and larger insert sizes. france-genomique.orgneb.com The method is effective with as little as 100 pg of DNA input. bmbreports.orgnih.gov

MethodPrincipleDetected Modification(s)AdvantagesLimitations
Standard Bisulfite Sequencing (BS-seq) Chemical deamination of C to U; 5mC/5hmC are protected.5mC + 5hmC (indistinguishable)Well-established methodology.Cannot distinguish 5mC from 5hmC; causes significant DNA degradation; sequence complexity reduction. nih.govportlandpress.comox.ac.uk
TET-Assisted Pyridine Borane Sequencing (TAPS) TET oxidation of 5mC/5hmC to 5caC, then borane reduction to DHU (reads as T).5mC + 5hmCBisulfite-free; minimal DNA damage; high mapping efficiency. bmbreports.orgnih.govDoes not distinguish 5mC from 5hmC in its standard form.
TAPSβ Glucosylation protects 5hmC from TET oxidation; only 5mC is converted to T.5mC onlyAllows for direct, subtraction-free mapping of 5mC. activemotif.comnih.govRequires parallel TAPS sequencing to deduce 5hmC locations.
APOBEC-Coupled Epigenetic Sequencing (ACE-seq) Glucosylation protects 5hmC from APOBEC deamination; C/5mC are converted to U.5hmC onlyBisulfite-free; highly sensitive with very low DNA input; non-destructive. nih.govpacb.comReduced sequence complexity as unmodified C is converted to T. bmbreports.org
Enzymatic Methyl-seq (EM-seq) Enzymatic protection of 5mC/5hmC, followed by enzymatic deamination of C to U.5mC + 5hmCBisulfite-free; minimal DNA damage; uniform GC coverage; high-quality libraries. france-genomique.orgneb.comDoes not distinguish between 5mC and 5hmC. activemotif.com

Direct Detection Methods (e.g., Single-Molecule Real-Time Sequencing, Nanopore Sequencing)

Third-generation sequencing technologies offer the ability to detect DNA modifications directly, without the need for chemical or enzymatic conversion, by measuring signals produced as a single DNA molecule passes through a nanopore or is synthesized by a polymerase.

Single-Molecule Real-Time (SMRT) Sequencing: Developed by PacBio, SMRT sequencing detects modifications by monitoring the kinetics of a DNA polymerase as it synthesizes a complementary strand. The presence of a modified base like 5hmC can alter the speed of the polymerase, creating a detectable kinetic signature. cd-genomics.com While SMRT is highly sensitive for some modifications like 4mC and 6mA, the signals from 5mC and 5hmC are more subtle and traditionally required very high sequencing coverage (e.g., 250x) for reliable detection. nih.gov However, newer analytical models that analyze the holistic kinetic signal have improved sensitivity. nih.gov

Nanopore Sequencing: This technology, pioneered by Oxford Nanopore Technologies, involves passing a single strand of DNA through a protein nanopore. As the DNA translocates, it disrupts an ionic current flowing through the pore. Each base combination creates a characteristic disruption, allowing the sequence to be read. Modified bases like 5mC and 5hmC produce distinct electrical signals compared to unmodified cytosine, allowing for their direct detection. pnas.org This method can distinguish C, 5mC, and 5hmC directly from the primary sequencing data, although accuracy can be context-dependent. pnas.org A key advantage is the ability to generate very long reads, which is beneficial for mapping complex genomic regions.

Antibody-Based Detection Methods (e.g., Dot Blotting, 5hmC-Seal)

Antibody-based methods utilize antibodies that specifically recognize and bind to 5-hydroxymethylcytosine. These techniques are primarily used for quantifying global levels of 5hmC or for enriching 5hmC-containing DNA fragments for further analysis.

Dot Blotting: This is a simple and rapid method for assessing the global abundance of 5hmC in a DNA sample. oup.com In a dot blot assay, denatured genomic DNA is spotted onto a membrane and probed with a primary antibody specific to 5hmC. oup.commerckmillipore.com A secondary antibody conjugated to an enzyme (like HRP) is then added, which generates a colorimetric or chemiluminescent signal. activemotif.com The intensity of the signal is proportional to the amount of 5hmC in the sample. nih.gov This method is useful for comparing relative 5hmC levels between different samples but does not provide information on the specific genomic locations of the modification. oup.comnih.gov

5hmC-Seal (hMe-Seal): This is a chemical labeling and affinity enrichment method that provides higher specificity than antibody-only approaches. The technique involves two main steps:

Glucosylation: 5hmC residues are specifically tagged with a modified glucose molecule (e.g., containing an azide (B81097) group) by the enzyme T4-βGT. nih.govpnas.org

Biotinylation and Capture: A biotin (B1667282) handle is attached to the modified glucose via a "click" chemistry reaction. nih.gov The biotinylated DNA fragments can then be captured and enriched using streptavidin-coated magnetic beads. nih.gov

The enriched DNA can be quantified or used for high-throughput sequencing (hMe-Seal-seq) to map the genome-wide distribution of 5hmC. mdpi.com This method is highly reproducible and can identify 5hmC-enriched regions for detailed characterization. cd-genomics.commdpi.com

Computational Methods for Data Analysis (e.g., Deep Learning, Hidden Markov Models)news-medical.net

The analysis of modified nucleosides such as 5-formyl-2'-O-methylcytidine (5-Fhmed-cytosine) presents a significant challenge due to their low abundance and the need for highly sensitive detection methods. Computational approaches are becoming increasingly vital for interpreting the complex datasets generated from high-throughput sequencing and other analytical techniques. Among these, deep learning and Hidden Markov Models (HMMs) have emerged as powerful tools for identifying and quantifying epigenetic modifications.

Deep Learning in Epigenetic Analysis

Deep learning, a subset of artificial intelligence, utilizes artificial neural networks with multiple layers to uncover intricate patterns in large datasets. nih.gov In the context of epigenetics, deep learning models can be trained to recognize the specific signatures of base modifications from sequencing data. nih.govnih.gov

Recent advancements have seen the development of deep learning models for identifying various RNA modifications. nih.gov For instance, the Deep5HMC model was created to identify 5-hydroxymethylcytosine (5hmC) sites with high accuracy by integrating multiple feature extraction methods and machine learning algorithms. nih.gov Such models can achieve high accuracy by learning from vast amounts of labeled data. nih.gov While a specific deep learning model for this compound has not been extensively documented, the principles applied to 5hmC and other modifications are readily adaptable. These models typically use sequence features surrounding a potential modification site as input to predict the likelihood of the modification being present.

Convolutional Neural Networks (CNNs), a class of deep learning models, have been effectively used for identifying 5hmC modifications. nih.gov The iRhmC5CNN model, for example, employs a one-hot encoding technique to convert RNA sequences into a format that the CNN can process to extract significant features for identification. nih.gov The success of these approaches suggests their potential utility in developing predictive models for this compound, provided sufficient training data can be generated.

The application of deep learning extends to various areas of medical image analysis and genomics, demonstrating its versatility. nih.govresearchgate.netnih.gov These models can enhance the sensitivity of detecting neurological disorders, cancer, and other diseases by analyzing medical imaging and genomic data. nih.gov

Table 1: Representative Deep Learning Models for Modified Nucleoside Detection

Model NameTarget ModificationApproachReported Accuracy
Deep5HMC5-hydroxymethylcytosine (5hmC)Deep Neural Network (DNN) with hybrid features84.07% nih.gov
iRNA5hmC-PS5-hydroxymethylcytosine (5hmC)Support Vector Machine (SVM) with sequence featuresNot specified nih.gov
iRhmC5CNN5-hydroxymethylcytosine (5hmC)Convolutional Neural Network (CNN) with one-hot encodingNot specified nih.gov

Hidden Markov Models for Epigenetic State Prediction

Hidden Markov Models (HMMs) are statistical models that are particularly well-suited for analyzing sequential data, such as genomic sequences. researchgate.net An HMM assumes that the system being modeled is a Markov process with unobserved (hidden) states. researchgate.net In epigenetics, these hidden states can correspond to different chromatin states or modification patterns (e.g., methylated vs. unmethylated regions). researchgate.netgla.ac.ukucl.ac.uk

HMMs can integrate data from various experimental sources to infer these hidden epigenetic states across the genome. researchgate.netgla.ac.uk For example, they have been used to analyze DNA methylation data from techniques like bisulfite sequencing. ucl.ac.uk By modeling the dependencies between adjacent genomic locations, HMMs can more accurately identify regions with differential methylation. researchgate.netucl.ac.uk

A typical HMM for epigenetic analysis consists of:

Hidden States: These represent the true, unobservable epigenetic state at a given genomic position (e.g., "modified," "unmodified").

Transition Probabilities: The probability of moving from one hidden state to another between adjacent positions.

Emission Probabilities: The probability of observing a particular experimental signal (e.g., a specific sequencing read) given a certain hidden state.

Researchers have developed HMM-based tools like ChromHMM and EpiCSeg to annotate chromatin states by integrating multiple chromatin feature datasets. gla.ac.uk While these are primarily used for DNA modifications, the underlying principles can be extended to RNA modifications like this compound. A hierarchical Bayesian HMM framework has also been proposed for detecting differentially methylated regions, which demonstrates the flexibility and power of these models. ucl.ac.uk

The Viterbi algorithm is often used in conjunction with HMMs to find the most likely sequence of hidden states that corresponds to a sequence of observations. nih.gov This allows for the precise annotation of modified regions along a chromosome.

The application of HMMs helps to handle the complexity of epigenetic mechanisms and to identify patterns in large-scale genomic data. gla.ac.uk Their ability to model the spatial correlation of epigenetic marks makes them a valuable tool for understanding the distribution and potential function of modifications like this compound.

Structural and Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy has been a pivotal tool in elucidating the atomic-level details of DNA containing 5-fdC.

The presence of 5-formylcytosine (B1664653) (5fC) in a CpG context within a DNA duplex has a destabilizing effect. The melting temperature (Tm) of DNA containing 5fC is lower than that of unmodified DNA or DNA containing 5-methylcytosine (B146107) (5mC). This destabilization is attributed to the electron-withdrawing nature of the formyl group, which affects the hydrogen bonding of the base pair.

Table 1: Impact of Cytosine Modifications on DNA Duplex Stability

Modification Change in Melting Temperature (ΔTm) per modification (°C)
5-methylcytosine (5mC) +0.4 to +0.8
5-hydroxymethylcytosine (B124674) (5hmC) -0.5 to -1.0
5-formylcytosine (5fC) -2.0 to -3.0

Note: Values are approximate and can vary depending on the sequence context and buffer conditions.

The formyl group in 5-fdC can act as a hydrogen bond acceptor, potentially influencing proton transfer dynamics within the base pair. While direct studies on proton transfer dynamics in 5-fdC-containing base pairs are limited, the altered electronic properties of the cytosine ring are expected to modulate the energy landscape for such transfers. This can have implications for the chemical reactivity and mutagenic potential of this modified base.

X-ray Crystallography of Modified DNA and Protein Complexes

X-ray crystallography has provided high-resolution snapshots of DNA containing 5-fdC, both alone and in complex with proteins. Crystal structures of DNA duplexes show that the formyl group resides in the major groove, where it can be recognized by DNA-binding proteins. For instance, the crystal structure of a TET enzyme in complex with 5fC-containing DNA reveals how the enzyme's active site accommodates the formyl group and positions it for further oxidation.

Cryo-Electron Microscopy (Cryo-EM) Applications

While X-ray crystallography has been instrumental, cryo-EM is emerging as a powerful technique for studying large protein-DNA complexes that are difficult to crystallize. Cryo-EM could be particularly useful for visualizing the interaction of replication and transcription machinery with 5-fdC-containing DNA in a more native-like state. Such studies could provide insights into how this modification influences these fundamental cellular processes.

Protein-Ligand Interaction Studies Involving Modified Cytosines

The formyl group of 5-fdC serves as a crucial recognition element for various proteins. The thymine (B56734) DNA glycosylase (TDG), a key enzyme in the base excision repair pathway, specifically recognizes and excises 5-fdC. Binding studies have shown that TDG has a much higher affinity for 5-fdC and 5-carboxylcytosine (5caC) compared to thymine, its canonical substrate. This high-affinity binding is a critical step in the active demethylation pathway, ensuring the efficient removal of these oxidized methylcytosine derivatives and the restoration of unmodified cytosine.

Table 2: Relative Binding Affinities of TDG for Modified Cytosines

Ligand Relative Binding Affinity (compared to T)
Thymine (T) 1
5-formylcytosine (5fC) ~10-20

Note: Values are illustrative and can vary based on the specific experimental setup.

DNA-Binding Protein Recognition of Modified Bases

The oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) creates a new set of epigenetic information on the DNA. The recognition of these modified bases by various DNA-binding proteins, or the lack thereof, is fundamental to their biological function, influencing chromatin structure, transcription, and DNA repair. While 5hmC is a relatively stable mark, particularly abundant in neuronal cells, 5fC and 5caC are generally present at much lower levels and are considered transient intermediates in the active demethylation pathway. nih.govrsc.orgoup.com

The presence of these modifications can either recruit specific 'reader' proteins or block the binding of proteins that typically recognize 5mC, thus acting as an 'anti-reader' modification. nih.gov

Differential Recognition by Protein Families:

Methyl-CpG Binding Domain (MBD) Proteins: The canonical 'readers' of 5mC, such as MeCP2, generally show significantly reduced binding affinity for 5hmC. plos.orgfrontiersin.org This disruption of binding by a major class of transcriptional repressors suggests that the conversion of 5mC to 5hmC can lead to a more open chromatin state and derepression of associated genes. plos.orgbiomodal.com

UHRF Family Proteins: In contrast to MBD proteins, the SRA domain of UHRF1, a critical factor for the maintenance of DNA methylation, recognizes and binds to both 5mC and 5hmC with similar affinity. plos.orgnih.gov Molecular dynamics simulations indicate that the SRA binding pocket can accommodate the hydroxyl group of 5hmC, stabilizing the flipped base through hydrogen bonding. plos.orgnih.gov However, its partner in methylation maintenance, DNMT1, is strongly inhibited by oxidized cytosines, leading to passive demethylation during replication. nih.gov

Transcription Factors: The effect of cytosine modifications on transcription factor binding is highly context-dependent. The Kru¨ppel-like factor 4 (Klf4), a key reprogramming factor, exhibits progressively weaker binding as 5mC is oxidized to 5hmC, 5fC, and 5caC. oup.com Other transcription factors, such as those from the forkhead box and homeodomain families, have been identified in screens as potential readers, particularly for 5fC. frontiersin.orgnih.gov

DNA Repair Enzymes: The further oxidized forms, 5fC and 5caC, are recognized by the base excision repair (BER) machinery. Thymine DNA glycosylase (TDG) efficiently recognizes and excises 5fC and 5caC, but not 5mC or 5hmC, initiating their replacement with unmodified cytosine. nih.govnih.gov Other repair proteins, like N-methylpurine DNA glycosylase (MPG), have also shown a strong binding preference for 5fC. nih.gov

Systematic screens for proteins that bind to these modified bases have revealed that more proteins appear to interact specifically with 5fC compared to 5hmC, suggesting distinct functional roles beyond being simple demethylation intermediates. frontiersin.orgnih.gov

Protein/DomainProtein ClassBinding Preference (Compared to 5mC)Reference
MeCP2 (MBD)Methyl-CpG 'Reader'Binding strongly inhibited by 5hmC plos.org
UHRF1 (SRA)Methylation MaintenanceBinds 5mC and 5hmC with similar affinity plos.orgnih.gov
Klf4Transcription Factor5mC > 5hmC > 5fC > 5caC (Progressively weaker binding) oup.com
Thymine DNA Glycosylase (TDG)DNA Repair (BER)Strongly binds and excises 5fC and 5caC; no affinity for 5mC/5hmC nih.gov
N-methylpurine DNA glycosylase (MPG)DNA Repair (BER)Strong binding preference for 5fC nih.gov
McrBC (N-terminal domain)Bacterial Restriction Endonuclease5mC > 5hmC >> 5fC (Progressively weaker binding) nih.gov

Structural Basis of Enzyme-Substrate Interactions (e.g., DNMTs, TET enzymes)

The enzymatic writing and erasing of cytosine modifications are governed by precise structural interactions between the enzymes and their DNA substrates. High-resolution crystal structures have provided significant insights into how these enzymes recognize their specific targets.

Ten-eleven translocation (TET) Enzymes:

TET enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases that catalyze the iterative oxidation of 5mC. researchgate.net All TET family members possess a highly conserved catalytic core composed of a Cysteine-rich domain and a double-stranded β-helix (DSBH) domain. researchgate.netnih.gov Structural studies of human TET2 in complex with DNA containing 5mC, 5hmC, and 5fC reveal the basis for substrate recognition and oxidation. researchgate.netresearchgate.net

DNA Methyltransferase 1 (DNMT1):

DNMT1 is the maintenance methyltransferase responsible for copying DNA methylation patterns onto the newly synthesized strand during replication. Its high fidelity is crucial for epigenetic inheritance. DNMT1 shows a strong preference for hemimethylated CpG sites and its activity is severely inhibited by oxidized forms of 5mC on the template strand. nih.govmdpi.com

The crystal structure of mouse DNMT1 in complex with a hemimethylated DNA duplex reveals how this specificity is achieved. mdpi.com The Target Recognition Domain (TRD) of DNMT1 flips the target cytosine on the unmethylated strand into the catalytic pocket. Simultaneously, a loop from the TRD inserts into the DNA helix and forms a hydrophobic pocket that specifically accommodates the methyl group of the 5mC on the template strand. mdpi.com This recognition mechanism is highly specific for the methyl group. The presence of a bulkier and more polar hydroxyl (on 5hmC) or formyl (on 5fC) group on the template strand creates steric and electronic hindrance, preventing proper binding within this hydrophobic pocket. nih.gov Molecular dynamics simulations show that this leads to the formation of an unproductive enzyme-DNA complex, thereby preventing the methylation of the daughter strand and resulting in passive, replication-dependent demethylation. nih.gov

EnzymeFunctionKey Structural Features for Substrate RecognitionPDB Entry (Example)Reference
Human TET25mC OxidationBase flipping into catalytic cavity. Cys-rich and DSBH domains form active site. Subtle conformational changes in the pocket for 5mC, 5hmC, and 5fC.4NM6 (TET2-5mC) researchgate.netcore.ac.uk
Human TET25hmC/5fC OxidationHydroxy/formyl groups form interactions that slightly reduce catalytic efficiency compared to 5mC.5DEU (TET2-5hmC) researchgate.net
Mouse DNMT1Maintenance MethylationTarget Recognition Domain (TRD) loop forms a hydrophobic pocket that specifically binds the methyl group of 5mC on the template strand.4DA4 mdpi.com

Role in Health and Disease Pathogenesis

Modified Cytosine Bases in Cancer Biology

Epigenetic abnormalities, particularly the disruption of DNA cytosine methylation and demethylation, are fundamental to all stages of cancer, from initiation to metastasis. nih.govresearchgate.net The aberrantly modified epigenome provides tumor cells with key advantages, including sustained proliferation, resistance to growth suppression, and enhanced invasion capabilities. researchgate.netnih.gov

Aberrant Levels and Distribution in Tumorigenesis

A hallmark of many human cancers is the dramatic alteration in the levels and genomic distribution of modified cytosine bases. nih.govnih.gov One of the most consistent findings is a global loss of 5-hydroxymethylcytosine (B124674) (5hmC) in malignant tumors when compared to their normal tissue counterparts. nih.govnih.govnih.gov This depletion of 5hmC is observed almost universally across a wide spectrum of cancers, including those of the lung, brain, breast, liver, and prostate. nih.govresearchgate.net For instance, squamous cell lung cancers show up to a 5-fold reduction in 5hmC, while brain tumors can exhibit a drastic reduction of over 30-fold compared to normal brain tissue. nih.gov

This widespread loss of 5hmC is often linked to the dysfunction of TET enzymes, which are responsible for oxidizing 5mC to 5hmC. nih.govnih.gov Mutations in TET genes are found in several hematological malignancies. nih.gov Concurrently, while global levels of 5mC may also be reduced (hypomethylation), many cancers exhibit hypermethylation at specific CpG islands, which are CpG-rich regions often located in gene promoters. nih.govoup.com This aberrant hypermethylation is a key mechanism for silencing tumor suppressor genes, thereby driving tumorigenesis. nih.govoup.com The loss of 5hmC may directly contribute to this cancer-associated DNA hypermethylation. nih.gov

Biomarker Potential for Early Detection and Prognosis

The consistent and widespread loss of 5hmC in tumors makes it a promising biomarker for cancer diagnosis and prognosis. nih.govnih.gov Altered 5hmC patterns can be detected not only in tumor tissues but also in circulating cell-free DNA (cfDNA) from the plasma of cancer patients, opening the door for non-invasive "liquid biopsies". nih.govnih.gov

Table 1: Biomarker Potential of 5-hydroxymethylcytosine (5hmC) in Various Cancers
Cancer TypeSample TypeKey FindingBiomarker ApplicationReference
Lung CancerTumor Tissue, cfDNAGlobal loss of 5hmC; cfDNA signatures associated with survival and immunotherapy response.Early Detection, Prognosis, Prediction of Treatment Response nih.govmdpi.commdpi.com
Brain Tumors (Glioma)Tumor TissueDrastic reduction (>30-fold) in 5hmC levels compared to normal brain.Diagnosis nih.govnih.gov
Colorectal & Gastric CancercfDNASpecific 5hmC profiles in cfDNA are highly predictive of cancer.Early Detection (Liquid Biopsy) nih.gov
Papillary Thyroid CarcinomaTumor TissueLower 5hmC levels correlate with lymph node metastasis.Prognosis, Predicting Malignancy nih.gov
Hepatocellular CarcinomacfDNADistinct 5hmC patterns can be identified in circulating DNA.Early Detection (Liquid Biopsy) nih.gov

Therapeutic Implications and Drug Development Targeting Related Pathways

The reversibility of epigenetic modifications makes the enzymes involved in cytosine modification pathways attractive targets for cancer therapy. nih.govresearchgate.net The goal of these epigenetic drugs is to restore normal epigenetic patterns and reactivate silenced tumor suppressor genes. researchgate.net

Two main classes of enzymes are targeted:

DNA methyltransferases (DNMTs): These enzymes are responsible for adding methyl groups to cytosine to form 5mC. nih.gov DNMT inhibitors (DNMTis), such as the cytosine analogs 5-azacitidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), are approved for clinical use, particularly in hematological malignancies. nih.gov These drugs become incorporated into DNA and trap DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation. nih.gov

Ten-Eleven Translocation (TET) Enzymes: These enzymes oxidize 5mC to 5hmC and its derivatives. nih.govresearchgate.net Loss of TET function is common in many cancers, leading to reduced 5hmC levels. nih.gov Strategies to restore TET activity are being explored. For example, vitamin C (ascorbate) acts as a cofactor for TET enzymes and can enhance their activity, promoting DNA demethylation. researchgate.net Small molecules that target other aspects of the DNA damage and repair pathways, which are intertwined with cytosine modification, are also under development. mdpi.com

Mutational Hotspots and Impact on Mutation Frequencies

CpG dinucleotides are known mutational hotspots in the human genome, particularly in cancer. nih.govnih.gov This increased mutation rate is largely attributed to the modified base 5-methylcytosine (B146107) (5mC). almerja.netatspace.org 5mC can undergo spontaneous deamination, a chemical reaction that converts it into thymine (B56734). almerja.netatspace.org If this G-T mismatch is not repaired before DNA replication, it results in a permanent G-C to A-T transition mutation. almerja.net This process is a major source of the point mutations that can inactivate tumor suppressor genes like p53. nih.gov In fact, several major mutational hotspots within the p53 gene are located at methylated CpG sites. nih.gov

In contrast, the presence of 5-hydroxymethylcytosine (5hmC) appears to have a protective effect, reducing the frequency of mutations at CpG sites. nih.govelifesciences.org Studies have shown that regions marked with 5hmC have a significantly lower frequency of C>T mutations compared to regions with 5mC. nih.govelifesciences.org This suggests that the conversion of 5mC to 5hmC may not only be a step in demethylation but also a mechanism to protect the genome from the mutagenic consequences of 5mC deamination. elifesciences.org The mutation frequency at 5hmC sites is comparable to that of unmodified cytosines, highlighting the opposing effects of methylation and hydroxymethylation on genome stability. elifesciences.org

Involvement in Neurological Disorders (e.g., Parkinson's disease)

The brain has the highest levels of 5hmC in the body, suggesting its crucial role in normal neurodevelopment and function. nih.govnih.gov The dynamic regulation of 5hmC is essential for processes like neuronal differentiation. nih.gov Consequently, dysregulation of 5hmC patterns has been implicated in the pathogenesis of several neurodegenerative diseases. nih.govnih.gov While research is ongoing, altered 5hmC levels have been observed in conditions such as Alzheimer's, Huntington's, and Parkinson's disease. nih.gov Although the precise mechanisms are still being unraveled, these changes in the epigenetic landscape are thought to contribute to the altered gene expression profiles that underlie neuronal dysfunction and degeneration. nih.govnih.gov

Associations with Other Human Diseases and Conditions (e.g., Cardiovascular Disease, Hypertension)

The role of modified cytosine bases extends beyond cancer and neurological disorders. Emerging evidence has linked aberrant 5hmC profiles to cardiovascular diseases. nih.govnih.gov Studies have reported that 5hmC modification is involved in processes relevant to atherosclerosis, such as the phenotype transformation of vascular smooth muscle cells and endothelial dysfunction. nih.govnih.gov

A recent study investigated 5hmC profiles in the cfDNA of patients with coronary artery disease (CAD). nih.gov The researchers found significant differences in 5hmC enrichment in the gene bodies of CAD patients compared to healthy individuals. nih.govnih.gov These distinct 5hmC signatures in cfDNA showed high accuracy in distinguishing CAD patients from controls, suggesting their potential as non-invasive biomarkers for the diagnosis and prediction of coronary artery disease. nih.govnih.gov

Genetic and Environmental Factors Influencing Modified Cytosine Dynamics

The intricate balance of cytosine modifications, crucial for proper cellular function and development, is susceptible to influence from both internal genetic factors and external environmental exposures. These factors can modulate the activity of the enzymes responsible for the addition, recognition, and removal of these epigenetic marks, thereby altering the landscape of the epigenome.

Genetic Factors:

The primary genetic determinants of modified cytosine dynamics are the genes encoding the "writers," "readers," and "erasers" of these marks. The "writers," DNA methyltransferases (DNMTs), establish 5-methylcytosine (5mC) patterns. In contrast, the "erasers," primarily the Ten-Eleven Translocation (TET) family of enzymes, catalyze the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.govfrontiersin.org The subsequent removal of 5fC and 5caC is carried out by thymine DNA glycosylase (TDG), followed by base excision repair.

Mutations or altered expression of these key enzymes can significantly impact the levels and distribution of modified cytosines. For instance, variations in TET enzyme activity can lead to global changes in 5hmC levels, which have been observed to be dynamic during cellular differentiation and development. nih.govnih.gov Similarly, the proteins that recognize and bind to specific cytosine modifications, known as "readers," play a crucial role in translating the epigenetic signal into a functional outcome. nih.gov For example, methyl-CpG-binding protein 2 (MeCP2) can bind to 5mC and is implicated in neuronal function. nih.gov Genetic alterations in these reader proteins can disrupt the interpretation of the epigenetic code.

The interplay between these genetic factors is complex and can be cell-type specific. For example, during neuronal differentiation, there is a dynamic interplay between DNMTs and TET enzymes, leading to widespread changes in both 5mC and 5hmC levels. nih.gov

Gene Family Function Examples Impact of Altered Function
DNA methyltransferases (DNMTs)"Writers" - Catalyze the addition of a methyl group to cytosine to form 5mC. nih.govDNMT1, DNMT3A, DNMT3BAltered DNA methylation patterns, impacting gene expression.
Ten-Eleven Translocation (TET) enzymes"Erasers" - Catalyze the oxidation of 5mC to 5hmC, 5fC, and 5caC. nih.govnih.govTET1, TET2, TET3Changes in the levels of oxidized methylcytosines, affecting demethylation pathways.
Methyl-CpG-binding proteins"Readers" - Recognize and bind to 5mC, recruiting other proteins to influence chromatin structure and gene expression. nih.govMeCP2, MBD1, MBD2Disrupted interpretation of methylation patterns, leading to inappropriate gene regulation.
Thymine DNA glycosylase (TDG)"Eraser" - Excises 5fC and 5caC as part of the base excision repair pathway, completing the demethylation process. frontiersin.orgTDGImpaired removal of oxidized methylcytosines, leading to their accumulation.

Environmental Factors:

A growing body of evidence indicates that various environmental factors can influence the dynamics of modified cytosines. These factors can range from nutritional status to exposure to environmental toxins.

Nutritional factors, for instance, can directly impact the availability of substrates and cofactors required for the enzymatic reactions involved in cytosine modification. S-adenosylmethionine (SAM), the primary methyl donor for DNMTs, is derived from the diet, specifically from folate and B vitamins. Therefore, dietary deficiencies in these nutrients can affect global 5mC levels. Conversely, factors that influence the activity of TET enzymes, which require α-ketoglutarate, Fe(II), and oxygen as cofactors, can also alter the balance of modified cytosines. nih.gov

Studies have shown that different growth conditions for mammalian cell lines can affect 5mC levels, with the detected differences being of a similar magnitude to the small differences observed between different tissues. elifesciences.org This suggests that the cellular environment plays a significant role in shaping the epigenome.

Factor Mechanism of Influence Effect on Cytosine Modification
Diet
Folate, Vitamin B12, MethionineServe as precursors for S-adenosylmethionine (SAM), the universal methyl donor for DNMTs.Can alter global and locus-specific DNA methylation patterns.
Vitamin C (Ascorbate)Acts as a cofactor for TET enzymes, enhancing their activity.Can increase the conversion of 5mC to 5hmC and its oxidized derivatives.
Environmental Exposures
Heavy metals (e.g., cadmium, arsenic)Can inhibit the activity of DNMTs and TET enzymes.Can lead to both hyper- and hypomethylation at different genomic loci.
Air pollution (e.g., particulate matter)Can induce oxidative stress, which may affect the function of TET enzymes.May alter the balance between 5mC and its oxidized derivatives.

The dynamic nature of cytosine modifications allows cells to respond and adapt to their environment. However, significant perturbations in these dynamics due to genetic predisposition or environmental insults can contribute to the pathogenesis of various diseases.

Comparative Epigenomics and Evolutionary Perspectives

Distribution Across Different Organisms

The chemical modification of cytosine bases in DNA is a fundamental epigenetic mechanism that extends across the tree of life, although the specific types and distributions of these modifications vary significantly between different organisms. Beyond the well-studied 5-methylcytosine (B146107) (5mC), its oxidized derivatives, including 5-formyl-2'-deoxycytidine (5-Fhmed-cytosine, commonly known as 5-formylcytosine (B1664653) or 5fC), play crucial roles in genomic regulation.

Mammalian Systems

In mammals, 5-methylcytosine (5mC) is a well-established epigenetic mark essential for normal development, genomic imprinting, X-chromosome inactivation, and the silencing of transposable elements. acs.orgwikipedia.org The discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a pathway for active DNA demethylation, where 5mC is iteratively oxidized to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). pnas.orgepigenie.com

Initially considered merely transient intermediates in the demethylation process, evidence now suggests that these oxidized forms, including 5fC, can be stable modifications with distinct biological functions. acs.orgnih.gov Studies have detected 5fC in various mouse tissues, including embryonic stem cells and different organs, with levels ranging from 0.2 to 15 parts per million of all cytosines. nih.gov The developmental dynamics of 5fC are distinct from those of 5hmC, further supporting its potential as a stable epigenetic mark. nih.gov

Research indicates that 5fC is not randomly distributed. In mouse embryonic stem cells, for instance, 5fC is enriched at poised enhancers and other regulatory elements, suggesting a role in transcriptional regulation. epigenie.com An increase in 5fC has been observed to coincide with the activation of enhancer chromatin. epigenie.com More recently, 5fC has been identified as an activating epigenetic mark that plays a role in turning on genes during the early stages of vertebrate embryonic development. scitechdaily.comthe-scientist.com While 5mC is generally associated with transcriptional repression, the presence of 5fC may create a permissive state for the binding of transcriptional activators. epigenie.comnih.gov

The levels of these modifications can vary significantly between tissues. For example, a strong inverse correlation has been observed between the rate of cell proliferation and the global level of 5hmC in porcine and rat tissues, while no such relationship was found for 5fC and 5caC. plos.org However, a direct substrate-product correlation exists between 5hmC and 5fC, and between 5fC and 5caC, highlighting their sequential generation in the oxidation pathway. plos.org

ModificationFunction in MammalsKey Research Findings
5-methylcytosine (5mC) Gene silencing, genomic imprinting, X-chromosome inactivation, transposon repression. acs.orgwikipedia.orgThe most common DNA modification in mammals, essential for development. neb.comresearchgate.net
5-hydroxymethylcytosine (5hmC) Intermediate in demethylation, stable epigenetic mark, enriched in brain and embryonic stem cells. nih.govmdpi.comLevels are inversely correlated with cell proliferation rates in some tissues. plos.org
5-formylcytosine (5fC) Active demethylation intermediate, stable epigenetic mark, enriched at enhancers, activating mark in early development. epigenie.comscitechdaily.comthe-scientist.comFound in all studied mouse tissues at low levels; can be a stable modification. acs.orgnih.gov
5-carboxylcytosine (5caC) Intermediate in active demethylation, recognized and excised by Thymine-DNA Glycosylase (TDG). acs.orgepigenie.comAccumulates in TDG-deficient mouse embryonic stem cells. nih.gov

Plant Epigenetics

The landscape of cytosine modification in plants is both similar and distinct from that in mammals. 5-methylcytosine is a widespread and crucial epigenetic mark in plants, involved in regulating gene expression in response to environmental changes and defending the genome against transposable elements. oup.comicr.org Unlike mammals, where methylation primarily occurs at CpG sites, plants methylate cytosines in CG, CHG, and CHH contexts (where H can be A, T, or C). oup.com

The existence and functional significance of 5mC oxidation products like 5hmC and 5fC in plants are subjects of ongoing research and debate. nih.gov A key difference is that plants lack clear homologues of the TET enzymes that are responsible for oxidizing 5mC in mammals. oup.comfrontiersin.org This has led to the hypothesis that if active demethylation via oxidation occurs in plants, it must be carried out by a different, yet-to-be-identified enzymatic pathway. frontiersin.org

Despite the absence of TET homologues, some studies have reported the presence of 5mC derivatives in plant genomes. For example, analysis of rye (Secale spp.) genomes verified the presence of 5hmC and other oxidative derivatives, which were associated with coding regions of DNA, implying a potential role in genome regulation. oup.com However, the mechanisms of their formation and their precise functions remain an unresolved mystery in plant biology. oup.comnih.gov

Fungal Systems

In fungi, DNA methylation is present, though its prevalence and role can vary significantly between species. acs.org Some fungi possess 1–4% 5mC of the total cytosines in their genome. acs.org The discovery of TET homologues in fungi has provided a clearer picture of the potential for 5mC oxidation in these organisms.

A notable example is the mushroom Coprinopsis cinerea, where a TET homologue (CcTET) has been identified that can biochemically convert 5mC sequentially to 5hmC, 5fC, and 5caC, similar to its mammalian counterparts. acs.org Interestingly, this fungal enzyme shows a slight preference for producing 5fC under certain conditions. acs.org

Systematic studies in the basidiomycete fungi Laccaria bicolor and Coprinopsis cinerea have revealed the presence of 5hmC, 5fC, and 5caC in both their DNA and RNA. royalsocietypublishing.org Genome-wide mapping of these modifications suggests their involvement in regulating gene expression and silencing transposable elements, highlighting the epigenetic importance of these often-overlooked marks in fungal genomes. royalsocietypublishing.org

Bacterial and Phage Modifications

Bacteria and the viruses that infect them (bacteriophages) engage in a co-evolutionary arms race, with DNA modification playing a central role. Bacteria utilize restriction-modification (R-M) systems to defend against foreign DNA. These systems involve methyltransferases that mark the host's own DNA, while restriction enzymes degrade unmethylated (foreign) DNA. wikipedia.orgmdpi.com

To evade this host defense, bacteriophages have evolved a remarkable diversity of DNA modifications. pnas.org Instead of the canonical bases, some phages incorporate modified pyrimidines such as 5-hydroxymethylcytosine (5hmC), glucosylated-5-hydroxymethylcytosine, or 5-methylcytosine (5mC). frontiersin.org For example, coliphage T4 replaces cytosine entirely with glucosylated 5-hydroxymethylcytosine to protect its genome from host restriction enzymes. frontiersin.org

The discovery of TET-like enzymes in bacteriophages further illuminates these defense strategies. nih.gov Phage TETs can hydroxylate 5mC to produce 5hmC, which can then be further modified by other phage-encoded enzymes, such as glycosyltransferases. pnas.org This hypermodification of cytosine is believed to be a crucial mechanism for evading host restriction systems. pnas.orgnih.gov Unlike eukaryotic TETs which often target 5mCpG sites, some phage TETs show a preference for Gp5mC dinucleotides. nih.gov

Evolutionary Conservation and Divergence of Cytosine Modification Pathways

The enzymatic machinery for DNA methylation is ancient. DNA methyltransferases (DNMTs), the "writers" of methylation, are a highly conserved family of proteins found in nearly all domains of life. epigenie.com It is thought that eukaryotic DNMTs evolved from ancestral methyltransferases found in bacterial restriction-modification systems. nih.gov

In contrast, the pathway for active demethylation through oxidation by TET enzymes shows significant evolutionary divergence. While TET/JBP (base J-binding proteins) family dioxygenases are found across different domains of life, their specific functions and targets have adapted to the needs of the organism. pnas.org

Mammals: Possess a well-defined TET-mediated pathway for oxidizing 5mC to 5hmC, 5fC, and 5caC, which is crucial for epigenetic reprogramming and gene regulation. pnas.orgepigenie.com

Plants: Lack clear TET homologues, suggesting that if active demethylation through oxidation exists, it follows a different evolutionary path. oup.comfrontiersin.org Plants primarily rely on a base excision repair pathway initiated by DNA glycosylases for active demethylation.

Fungi: Some fungal species have been shown to possess functional TET homologues capable of the full oxidation cascade from 5mC to 5caC, indicating a conserved mechanism with mammals. acs.orgroyalsocietypublishing.org

Bacteriophages: Encode TET-like enzymes that are ancestrally related to eukaryotic ones but have adapted for a role in genomic hypermodification as a defense mechanism, often showing different sequence specificities. pnas.orgnih.gov

This divergence suggests that while the foundational epigenetic mark of 5mC is deeply conserved, the mechanisms for its removal and the utilization of its oxidized derivatives as stable marks have evolved differently across the major kingdoms of life, reflecting their distinct biological and environmental pressures.

Adaptive Significance of Modified Cytosine Bases

The various chemical forms of cytosine are not merely decorative; they have profound adaptive significance, allowing genomes to respond dynamically to developmental and environmental cues.

In multicellular eukaryotes like mammals and plants , epigenetic modifications, including cytosine methylation, provide a critical layer of gene regulation that allows for cellular differentiation and phenotypic plasticity. icr.org By controlling which genes are turned on or off, these modifications enable the development of diverse cell types from a single genome and allow the organism to adapt its gene expression in response to environmental factors. mdpi.comicr.org The emergence of oxidized cytosines like 5fC adds another layer of complexity, potentially acting as an "activating" mark that fine-tunes gene expression during critical developmental windows, such as zygotic gene activation. scitechdaily.comthe-scientist.com The stability of these modifications can also be influenced by the chemical environment within the cell, linking DNA stability and metabolic processes directly to the epigenetic state. oup.comnih.gov

In the microbial world, the adaptive significance of cytosine modifications is often tied to survival in the face of predation. For bacteria and phages , DNA modification is a primary tool in the ongoing evolutionary conflict. Bacterial R-M systems provide adaptive immunity against invading phages. mdpi.com In turn, phages have adapted by modifying their own genomes with bases like 5hmC and its derivatives to render them unrecognizable to the host's restriction enzymes. pnas.orgfrontiersin.org This represents a direct adaptive advantage, allowing the phage to successfully replicate within its host.

Across all domains, modified cytosines play a role in genome defense by helping to silence transposable elements, which can otherwise cause deleterious mutations if they move around the genome. acs.orgroyalsocietypublishing.org The heritable nature of some epigenetic marks in animals and plants can even prime offspring for specific environmental conditions, providing a pre-conditioned adaptive advantage. icr.org Therefore, the diverse portfolio of cytosine modifications serves as a flexible and adaptive interface between the static genome and the dynamic internal and external environment.

Q & A

Q. How should experimental protocols for synthesizing 5-Fhmed-cytosine be designed to ensure high purity and reproducibility?

  • Methodological Answer: Synthesis protocols must specify reaction conditions (e.g., temperature, solvent ratios, catalyst concentration) and purification steps (e.g., column chromatography, recrystallization). Characterize intermediates and final products using NMR (¹H/¹³C), HPLC, and mass spectrometry. For reproducibility, document deviations and batch-specific variations. Only include critical data in the main manuscript; auxiliary details (e.g., >5 compounds) should be in supplementary materials .

Q. What analytical techniques are essential to confirm the identity and purity of this compound?

  • Methodological Answer: Combine spectral analysis (NMR for structural confirmation) with chromatographic methods (HPLC for purity ≥95%). Compare retention times and spectral data to literature or reference standards. For novel derivatives, provide elemental analysis and X-ray crystallography if available. Ensure purity is validated via triplicate measurements .

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or compound stability. Replicate experiments under standardized conditions, including positive/negative controls. Perform meta-analyses to identify confounding variables (e.g., solvent effects, temperature) and use statistical tools (ANOVA, t-tests) to assess significance .

Advanced Research Questions

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer: Use structure-activity relationship (SAR) studies to modify functional groups affecting solubility (e.g., hydroxylation) or metabolic stability (e.g., fluorination). Employ computational modeling (e.g., molecular docking, QSAR) to predict ADME properties. Validate via in vitro assays (e.g., microsomal stability, Caco-2 permeability) .

Q. How should contradictory mechanistic data about this compound’s mode of action be resolved?

  • Methodological Answer: Conduct orthogonal assays (e.g., enzymatic inhibition, transcriptomics) to cross-validate hypotheses. Use knockout models or siRNA silencing to confirm target engagement. Apply systematic review frameworks to assess bias in prior studies, such as dose-dependent effects or off-target interactions .

Q. What experimental designs are suitable for investigating this compound’s synergy with existing therapeutics?

  • Methodological Answer: Apply combination index (CI) methods (e.g., Chou-Talalay) to quantify synergy/antagonism. Use factorial design experiments to test dose matrices. Incorporate time-kill assays or isobolograms for dynamic interactions. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How can researchers integrate computational and experimental data to refine this compound’s molecular target predictions?

  • Methodological Answer: Combine molecular dynamics simulations with high-throughput screening (HTS) data. Use cheminformatics tools (e.g., PubChem BioActivity) to cluster analogs by activity. Validate predictions via CRISPR-Cas9 gene editing or thermal shift assays (TSA) for target validation .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for dose-response meta-analyses of this compound’s efficacy?

  • Methodological Answer: Use random-effects models to account for inter-study heterogeneity. Perform sensitivity analyses to exclude outliers. For dose-response curves, apply restricted cubic splines or Emax models. Report I² statistics and funnel plots to assess bias .

Q. How should researchers structure systematic reviews to evaluate this compound’s safety profile?

  • Methodological Answer: Follow PRISMA guidelines, defining inclusion/exclusion criteria (e.g., species, administration routes). Extract adverse event data using standardized taxonomies (e.g., MedDRA). Assess risk of bias via ROBINS-I or GRADE frameworks. Synthesize data via forest plots or meta-regression .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of negative or inconclusive results for this compound studies?

  • Methodological Answer:
    Publish in journals supporting registered reports or negative-result databases (e.g., PLOS ONE). Disclose all experimental parameters (e.g., failed conditions, instrument calibration logs) in supplementary materials. Use FAIR data principles to share raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.